2-amino-1-(3,4,5-trimethoxyphenyl)ethanol;hydrochloride
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Overview
Description
2-Amino-1-(3,4,5-trimethoxy-phenyl)-ethanol hydrochloride is a chemical compound with a unique structure that includes an amino group, a phenyl ring substituted with three methoxy groups, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,4,5-trimethoxy-phenyl)-ethanol hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with ethylene oxide to yield the final product. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,4,5-trimethoxy-phenyl)-ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Amino-1-(3,4,5-trimethoxy-phenyl)-ethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,4,5-trimethoxy-phenyl)-ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3,4,5-trimethoxy-phenyl)-propan-1-ol hydrochloride: Similar structure but with a propanol moiety instead of ethanol.
1-(3,4,5-Trimethoxy-phenyl)-ethylamine hydrochloride: A phenethylamine derivative with similar methoxy substitutions on the phenyl ring.
Uniqueness
2-Amino-1-(3,4,5-trimethoxy-phenyl)-ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanol moiety, in particular, may influence its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
18111-13-2 |
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Molecular Formula |
C11H18ClNO4 |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
2-amino-1-(3,4,5-trimethoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C11H17NO4.ClH/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;/h4-5,8,13H,6,12H2,1-3H3;1H |
InChI Key |
FXZLKKOLQKAYNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CN)O.Cl |
Origin of Product |
United States |
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